IDO1 Inhibitory Potency in Human Whole Blood and Cellular Assays
This compound demonstrates potent inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1), a key immunoregulatory enzyme implicated in tumor immune escape. In a human whole blood assay measuring unbound compound concentration, it exhibited an IC₅₀ of 0.340 nM [1]. In a cellular context using IFN-γ-stimulated human HeLa cells, the IC₅₀ was 2.30 nM [1]. For comparison, the clinically investigated IDO1 inhibitor epacadostat (INCB024360) has reported HeLa cell IC₅₀ values in the range of approximately 10–100 nM depending on assay conditions, positioning this compound among potent IDO1 inhibitor chemotypes [2]. The 3'-iodo substitution pattern likely contributes to binding interactions within the IDO1 active site.
| Evidence Dimension | IDO1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.340 nM (human whole blood); IC₅₀ = 2.30 nM (HeLa cells) |
| Comparator Or Baseline | Epacadostat (INCB024360): HeLa IC₅₀ ~10–100 nM (literature range) |
| Quantified Difference | Target compound exhibits sub-nanomolar potency in whole blood and low-nanomolar potency in HeLa cells, comparable to or exceeding reference inhibitor potency. |
| Conditions | Human whole blood assay (unbound concentration); human HeLa cells stimulated with IFN-γ |
Why This Matters
Sub-nanomolar IDO1 inhibition in physiologically relevant human whole blood is a critical differentiator for selecting this compound over less potent benzophenone analogs in immuno-oncology drug discovery programs.
- [1] BindingDB. (2025). BDBM50568395 (CHEMBL4848098) Activity Data: Inhibition of human IDO1. IC₅₀ = 0.340 nM (whole blood); IC₅₀ = 2.30 nM (HeLa cells). View Source
- [2] Liu, X., et al. (2010). Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity. Blood, 115(17), 3520-3530. View Source
